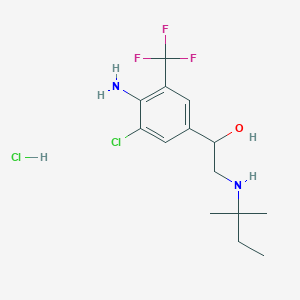

Mapenterol hydrochloride

Description

Properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action for Mapenterol hydrochloride?

An In-depth Technical Guide on the Core Mechanism of Action for Mapenterol Hydrochloride

Introduction

Mapenterol hydrochloride is classified as a selective β2-adrenergic receptor agonist.[1] As such, its therapeutic and physiological effects are mediated through the activation of β2-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of Mapenterol hydrochloride, intended for researchers, scientists, and drug development professionals. The guide details the signaling pathway, presents comparative quantitative data for analogous compounds, and outlines the standard experimental protocols for characterization.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism and Downstream Signaling

The primary mechanism of action of Mapenterol hydrochloride involves its binding to and activation of β2-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly located on the cell membranes of smooth muscle tissues, particularly in the bronchioles of the lungs.

Upon binding, Mapenterol hydrochloride induces a conformational change in the β2-adrenergic receptor. This activated receptor-ligand complex facilitates the coupling to and activation of the heterotrimeric Gs protein. The activation of the Gs protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on its α-subunit (Gαs).

The GTP-bound Gαs subunit dissociates from the βγ-subunits and subsequently activates the membrane-bound enzyme, adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of intracellular proteins, which in the context of airway smooth muscle cells, results in a cascade of events leading to muscle relaxation and bronchodilation.

Signaling Pathway of Mapenterol Hydrochloride

Caption: The signaling cascade initiated by Mapenterol hydrochloride.

Quantitative Pharmacological Data

While specific binding affinity (Ki) and functional potency (EC50) data for Mapenterol hydrochloride are not extensively available in peer-reviewed literature, the following table provides representative data for other well-characterized β2-adrenergic agonists for comparative analysis. These values are typically determined using in vitro assays with cell lines expressing the human β2-adrenergic receptor.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Isoproterenol | 15 - 60 | 5 - 25 |

| Salbutamol | 150 - 400 | 40 - 120 |

| Formoterol | 2 - 8 | 0.2 - 2 |

| Salmeterol | 3 - 12 | 0.5 - 6 |

| Indacaterol | 200 - 500 | 5 - 15 |

Note: The values presented are approximations and can vary based on the specific cell line, radioligand, and experimental conditions employed.

Experimental Protocols for Pharmacological Characterization

The assessment of a β2-adrenergic agonist such as Mapenterol hydrochloride involves a suite of in vitro experiments to quantify its binding affinity and functional efficacy.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the direct interaction between the test compound and the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Isolation of cell membranes from a cell line stably expressing the human β2-adrenergic receptor.

-

Competitive Binding Incubation: The prepared membranes are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound (Mapenterol hydrochloride).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as a function of the logarithm of the competitor concentration, and non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay for Determination of Functional Potency (EC50)

This functional assay measures the ability of the test compound to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Seeding: Cells expressing the β2-adrenergic receptor are seeded into multi-well plates.

-

Compound Stimulation: The cells are incubated with increasing concentrations of the test compound (Mapenterol hydrochloride) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luminescence-based assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. Non-linear regression is used to determine the EC50 value, which is the concentration of the agonist that elicits 50% of the maximal response.

Caption: Workflow for a cAMP accumulation assay.

References

Mapenterol Hydrochloride: An In-depth Technical Guide on a Selective β2-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mapenterol hydrochloride, a selective β2-adrenoceptor agonist. While specific quantitative pharmacological data for Mapenterol hydrochloride is not extensively available in public literature, this document outlines the core principles of its expected mechanism of action, the canonical and alternative signaling pathways associated with β2-adrenoceptor activation, and the detailed experimental protocols required for its full characterization. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential therapeutic application of this and similar compounds. All quantitative data presented in the tables are illustrative examples based on typical values for selective β2-agonists and should be considered hypothetical until experimentally verified for Mapenterol hydrochloride.

Introduction to Mapenterol Hydrochloride

Mapenterol hydrochloride is a chemical entity identified as a selective β2-adrenoceptor agonist. Its chemical name is 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride. The structure of Mapenterol suggests its potential for interaction with the β2-adrenergic receptor, a key target in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Agonism at this receptor subtype leads to smooth muscle relaxation, particularly in the bronchial passages of the lungs, resulting in bronchodilation.

Chemical Structure:

-

Chemical Name: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1]

-

Molecular Formula: C₁₄H₂₁Cl₂F₃N₂O[1]

-

Molecular Weight: 361.23 g/mol (for the hydrochloride salt)[2]

Mechanism of Action and Signaling Pathways

As a β2-adrenoceptor agonist, Mapenterol hydrochloride is expected to exert its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary and most well-understood signaling cascade initiated by β2-adrenoceptor activation is the Gs-adenylyl cyclase pathway. However, evidence also points to the existence of alternative or biased signaling pathways.

Canonical Gs-cAMP Signaling Pathway

The canonical pathway involves the coupling of the agonist-bound receptor to the stimulatory G protein, Gs. This initiates a cascade of intracellular events leading to the desired physiological response of smooth muscle relaxation.

-

Receptor Binding: Mapenterol hydrochloride binds to the β2-adrenoceptor on the cell surface.

-

Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[3][4]

Alternative Signaling Pathways: Gi Coupling and β-Arrestin

Recent research has revealed that β2-adrenoceptors can also couple to other signaling molecules, leading to different cellular outcomes. This phenomenon is known as "biased agonism" or "functional selectivity," where a ligand may preferentially activate one pathway over another.

-

Gi Coupling: In some cell types, the β2-adrenoceptor can couple to the inhibitory G protein, Gi. This can lead to the inhibition of adenylyl cyclase, counteracting the Gs-mediated effects, or the activation of other pathways, such as the MAPK/ERK pathway.

-

β-Arrestin Pathway: Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor. This promotes the binding of β-arrestin, which uncouples the receptor from Gs, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways involved in processes like receptor endocytosis and activation of MAP kinases.

Quantitative Pharmacological Profile (Illustrative)

The following tables present a hypothetical quantitative profile for Mapenterol hydrochloride, illustrating the types of data that would be generated through experimental characterization.

Table 1: Receptor Binding Affinity

This table summarizes the hypothetical binding affinity of Mapenterol hydrochloride for β1- and β2-adrenoceptors, as would be determined by radioligand binding assays. The inhibition constant (Ki) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) [Hypothetical] | Selectivity (β1/β2) [Hypothetical] |

| Mapenterol HCl | β1 | 150 | 100-fold |

| β2 | 1.5 | ||

| Isoproterenol (B85558) | β1 | 5 | 0.5-fold |

| β2 | 10 |

Table 2: Functional Potency and Efficacy

This table presents hypothetical data on the functional activity of Mapenterol hydrochloride in a cAMP accumulation assay. The EC50 value is the concentration of the agonist that produces 50% of the maximal response. Intrinsic efficacy compares the maximal response of the drug to that of a full agonist, such as isoproterenol.

| Compound | Assay | EC50 (nM) [Hypothetical] | Intrinsic Efficacy (%) [Hypothetical] |

| Mapenterol HCl | cAMP Accumulation | 5.0 | 90 |

| Isoproterenol | cAMP Accumulation | 2.0 | 100 |

Detailed Experimental Protocols

The following sections detail the standard methodologies for determining the pharmacological profile of a β2-adrenoceptor agonist like Mapenterol hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Mapenterol hydrochloride for β1- and β2-adrenoceptors.

Objective: To quantify the affinity of Mapenterol hydrochloride for β-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing human β1- or β2-adrenoceptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

Non-specific binding competitor (e.g., propranolol).

-

Mapenterol hydrochloride stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Mapenterol hydrochloride.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Mapenterol hydrochloride.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of propranolol).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of Mapenterol hydrochloride to stimulate the production of cAMP, providing a measure of its functional potency (EC50) and efficacy.

Objective: To determine the potency and efficacy of Mapenterol hydrochloride in stimulating cAMP production.

Materials:

-

Whole cells expressing the β2-adrenoceptor (e.g., CHO or HEK293 cells).

-

Mapenterol hydrochloride stock solution.

-

Isoproterenol (as a reference full agonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Culture the cells in 96-well plates.

-

Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).

-

Add varying concentrations of Mapenterol hydrochloride or isoproterenol to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in each well using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).

-

Calculate the intrinsic efficacy of Mapenterol hydrochloride relative to isoproterenol (Emax of Mapenterol / Emax of Isoproterenol) x 100%.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mapenterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic pathways for Mapenterol hydrochloride, a β2-adrenergic receptor agonist. Due to the limited availability of direct published synthetic procedures for Mapenterol, this document outlines a likely multi-step synthesis based on established organic chemistry principles and analogous reactions for similar phenylethanolamine compounds. This guide includes detailed descriptions of each proposed synthetic step, a summary of chemical and physical properties in a structured format, and visualizations of the synthetic workflow to aid in research and development efforts.

Chemical Structure and Properties

Mapenterol hydrochloride is a substituted phenylethanolamine derivative. The structural details and key chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [1][2] |

| Synonyms | Mapenterol HCl | [1] |

| CAS Number | 54238-51-6 | [1][2] |

| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [1] |

| Molecular Weight | 361.23 g/mol | [1] |

| SMILES | CCC(C)(C)NCC(O)c1cc(Cl)c(N)c(c1)C(F)(F)F.Cl | |

| InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N | [1] |

Proposed Synthesis Pathway

The synthesis of Mapenterol hydrochloride can be logically approached from the commercially available starting material, 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (B137293). The proposed pathway involves three key transformations: α-bromination of the acetophenone (B1666503), nucleophilic substitution with tert-pentylamine, and subsequent reduction of the ketone to the final ethanolamine, followed by salt formation.

Step 1: α-Bromination of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

The initial step involves the selective bromination of the α-carbon of the acetophenone starting material. This is a common transformation for acetophenones and can be achieved using various brominating agents.

Experimental Protocol (Analogous Procedure):

To a solution of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in a suitable solvent such as chloroform (B151607) or ethyl acetate (B1210297), a solution of bromine in the same solvent is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any excess bromine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-bromo ketone.

Step 2: Nucleophilic Substitution with tert-Pentylamine

The α-bromo ketone intermediate is then reacted with tert-pentylamine in a nucleophilic substitution reaction to introduce the desired side chain.

Experimental Protocol (Analogous Procedure):

The crude 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is dissolved in a suitable polar aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). To this solution, an excess of tert-pentylamine (typically 2-3 equivalents) is added. A non-nucleophilic base, such as potassium carbonate or triethylamine, may be added to scavenge the HBr generated during the reaction. The mixture is stirred at room temperature or gently heated to drive the reaction to completion, as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude aminoketone.

Step 3: Reduction of the Aminoketone

The aminoketone is then reduced to the corresponding ethanolamine. A selective reducing agent is required to reduce the ketone without affecting the other functional groups.

Experimental Protocol (Analogous Procedure):

The crude 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethanone is dissolved in a protic solvent such as methanol (B129727) or ethanol. The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is stirred at a low temperature and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water. The solvent is partially evaporated, and the product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Mapenterol free base.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and solubility of the compound.

Experimental Protocol (Analogous Procedure):

The crude Mapenterol free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a miscible solvent (e.g., HCl in isopropanol (B130326) or diethyl ether) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield Mapenterol hydrochloride.

Conclusion

References

Pharmacological Profiling of Mapenterol Hydrochloride in Respiratory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is identified as a selective β2-adrenergic receptor agonist, a class of drugs pivotal in the management of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacological profiling of Mapenterol hydrochloride in relevant preclinical respiratory models. The document details its mechanism of action, efficacy in promoting airway smooth muscle relaxation, and potential anti-inflammatory effects. Standardized experimental protocols for in vitro and in vivo assessments are provided, alongside a comparative analysis with other established β2-agonists. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of novel respiratory therapeutics.

Introduction

Bronchodilators are a cornerstone in the therapeutic strategy for obstructive airway diseases. β2-adrenergic receptor agonists are a principal class of bronchodilators that act by relaxing the airway smooth muscle, leading to an increase in airway caliber and relief from symptoms of wheezing and shortness of breath. Mapenterol hydrochloride is a β2-adrenoceptor agonist.[1][2][3] Its pharmacological activity is primarily mediated through the activation of β2-adrenergic receptors expressed on the surface of airway smooth muscle cells. Understanding the detailed pharmacological profile of Mapenterol hydrochloride is crucial for its potential development as a therapeutic agent. This document outlines the key in vitro and in vivo models used to characterize its activity.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Mapenterol hydrochloride, as a β2-adrenergic receptor agonist, elicits its bronchodilatory effects by activating a well-defined signaling cascade. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), it initiates a conformational change that leads to the activation of the stimulatory G-protein (Gs).[4][5][6] The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.[6][7]

In Vitro Pharmacological Profile

The in vitro activity of Mapenterol hydrochloride is primarily assessed by its ability to relax pre-contracted airway smooth muscle preparations. The guinea pig trachea is a widely used and reliable model for these studies due to the anatomical and physiological similarities of its airways to those of humans.[8][9][10]

Data Presentation: Comparative Bronchodilatory Potency

| Compound | pD2 (-log EC50) in Guinea Pig Trachea (Maximally Contracted) | pKi (β2 Receptor) | pKi (β1 Receptor) | β2/β1 Selectivity Ratio |

| Salmeterol | 9.2 ± 0.03 | 8.3 ± 0.04 | 5.7 ± 0.04 | ~400 |

| Formoterol | 8.9 ± 0.03 | 8.2 ± 0.09 | 6.25 ± 0.06 | ~90 |

Data adapted from functional and binding characteristics of long-acting beta 2-agonists in lung and heart.[11] pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi represents the negative logarithm of the binding affinity of a ligand.

Experimental Protocols

This ex vivo model is a staple for assessing the bronchodilatory or bronchoconstrictive effects of pharmacological agents.[12][13][14]

Objective: To determine the relaxant effect of Mapenterol hydrochloride on pre-contracted guinea pig airway smooth muscle.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized by cervical dislocation. The trachea is excised and placed in cold Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).[13][14] The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm width or prepared as a tracheal chain by cutting the rings open opposite the trachealis muscle and suturing them together.[12][13]

-

Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[12][13] The tissues are connected to isometric force transducers to record changes in muscle tension.

-

Equilibration and Contraction: An optimal resting tension of 1g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.[12] The viability of the preparations is assessed by inducing a contraction with a standard agonist, such as histamine (B1213489) (1 µM) or carbachol (B1668302) (1 µM).[12][13]

-

Drug Application: Once a stable contractile plateau is reached, cumulative concentrations of Mapenterol hydrochloride are added to the organ bath to generate a concentration-response curve. The relaxant effect is measured as a percentage reversal of the induced contraction.

-

Data Analysis: The EC50 (the concentration of the drug that produces 50% of its maximal effect) is calculated from the concentration-response curve.

In Vivo Pharmacological Profile

In vivo models are essential to evaluate the efficacy of a drug in a whole-animal system, taking into account factors like pharmacokinetics and systemic effects. The histamine-induced bronchoconstriction model in guinea pigs is a classic and relevant model for screening bronchodilator activity.[15][16][17]

Data Presentation: Protection Against Bronchoconstriction

Quantitative data for Mapenterol hydrochloride in this model is not publicly available. The expected outcome would be a dose-dependent inhibition of the increase in airway resistance or a delay in the onset of bronchoconstriction induced by histamine. The efficacy would be compared to a standard bronchodilator like salbutamol.

| Treatment Group | Dose (mg/kg) | % Inhibition of Histamine-Induced Bronchoconstriction |

| Vehicle Control | - | 0% (Baseline) |

| Mapenterol HCl | (Dose 1) | Expected dose-dependent increase |

| Mapenterol HCl | (Dose 2) | Expected dose-dependent increase |

| Mapenterol HCl | (Dose 3) | Expected dose-dependent increase |

| Positive Control (e.g., Salbutamol) | (Effective Dose) | High inhibition |

Experimental Protocols

Objective: To assess the protective effect of Mapenterol hydrochloride against histamine-induced bronchoconstriction in conscious or anesthetized guinea pigs.

Methodology:

-

Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.[15][17] Alternatively, anesthetized and ventilated guinea pigs can be used, where changes in pulmonary inflation pressure are recorded.[16]

-

Drug Administration: Mapenterol hydrochloride or vehicle is administered via a clinically relevant route, such as inhalation or intratracheal instillation, at various doses prior to the histamine challenge.

-

Bronchoconstriction Induction: A bronchoconstricting dose of histamine is administered as an aerosol.[15][17]

-

Measurement of Airway Response: Respiratory parameters such as the duration of the expiratory phase, respiratory rate, or changes in pulmonary inflation pressure are recorded continuously.[15][16] The onset and severity of bronchoconstriction (e.g., dyspnea) are noted.

-

Data Analysis: The protective effect of Mapenterol hydrochloride is quantified by measuring the reduction in the severity of bronchoconstriction or the increase in the time to onset of respiratory distress compared to the vehicle-treated group.

Anti-Inflammatory Profile

While the primary action of β2-agonists is bronchodilation, there is evidence to suggest they also possess anti-inflammatory properties.[18][19] These effects may be mediated by the inhibition of the release of inflammatory mediators from various cells in the airways, such as mast cells and eosinophils.

Potential Anti-inflammatory Mechanisms

Long-acting β2-agonists have been shown to inhibit the release of pro-inflammatory cytokines, such as GM-CSF, from human bronchial epithelial cells.[18] This action appears to be independent of the glucocorticoid receptor, suggesting an alternative anti-inflammatory pathway for this class of drugs.[18] Further studies would be required to specifically elucidate the anti-inflammatory profile of Mapenterol hydrochloride.

Experimental Protocols

Objective: To investigate the effect of Mapenterol hydrochloride on the release of inflammatory cytokines from human airway epithelial cells.

Methodology:

-

Cell Culture: A human bronchial epithelial cell line (e.g., BEAS-2B) or primary human bronchial epithelial cells are cultured to confluence.

-

Pre-treatment: Cells are pre-treated with various concentrations of Mapenterol hydrochloride for a specified period (e.g., 1 hour).

-

Inflammatory Stimulus: Inflammation is induced by stimulating the cells with an agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[20][21][22]

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) are measured using enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of Mapenterol hydrochloride on cytokine release is calculated as a percentage reduction compared to stimulated cells treated with vehicle alone. IC50 values can be determined.

Conclusion

Mapenterol hydrochloride is a β2-adrenergic receptor agonist with the potential for development as a bronchodilator for respiratory diseases. The pharmacological profiling of this compound relies on a well-established set of in vitro and in vivo respiratory models. The primary mechanism of action involves the activation of the β2-adrenergic receptor signaling pathway, leading to airway smooth muscle relaxation. While specific quantitative data for Mapenterol hydrochloride remains to be fully disclosed in publicly accessible literature, its pharmacological profile can be thoroughly characterized using the detailed experimental protocols outlined in this guide. Further investigation into its potential anti-inflammatory properties is also warranted to fully understand its therapeutic potential in the context of airway inflammation. This technical guide provides a solid framework for the continued preclinical evaluation of Mapenterol hydrochloride and other novel β2-adrenergic receptor agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of beta2-agonists in primary lung epithelial cells is independent of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo anti-inflammatory action of eugenol on lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. AP-1-Targeting Anti-Inflammatory Activity of the Methanolic Extract of Persicaria chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Bronchodilatory Effects of Mapenterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Mapenterol hydrochloride is limited in publicly available scientific literature. Therefore, this guide utilizes data from well-studied β2-adrenergic agonists, such as salbutamol (B1663637) and formoterol, as representative examples to illustrate the principles of assessing bronchodilatory effects. The experimental protocols and data presented herein should be considered as a general framework for the investigation of novel β2-agonists like Mapenterol hydrochloride.

Introduction

Mapenterol hydrochloride is classified as a β2-adrenoceptor agonist, a class of drugs that plays a crucial role in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] These agents exert their therapeutic effect by relaxing the smooth muscle of the airways, leading to bronchodilation and improved airflow. This technical guide provides an in-depth overview of the core methodologies and data analysis techniques used to investigate the bronchodilatory effects of β2-agonists, with a focus on the potential application to the study of Mapenterol hydrochloride.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary mechanism of action for Mapenterol hydrochloride and other β2-agonists involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells.[1] This activation initiates a downstream signaling cascade that ultimately leads to muscle relaxation.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the β2-adrenergic signaling pathway leading to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Protocols for Assessing Bronchodilatory Effects

A comprehensive evaluation of a novel bronchodilator like Mapenterol hydrochloride involves a combination of in vitro, in vivo, and clinical studies.

In Vitro Assay: Adenylyl Cyclase Activation

This assay directly measures the activation of adenylyl cyclase, a key enzyme in the β2-adrenergic signaling pathway, in response to a β2-agonist.

Objective: To determine the potency and efficacy of Mapenterol hydrochloride in activating adenylyl cyclase in a cell-based system.

Methodology:

-

Cell Culture: Human airway smooth muscle cells or a suitable cell line expressing β2-adrenergic receptors are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to enrich for the receptor and associated signaling proteins.

-

Adenylyl Cyclase Assay:

-

Membrane preparations are incubated with varying concentrations of Mapenterol hydrochloride.

-

The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the compound.

In Vivo Model: Guinea Pig Bronchoconstriction Model

The guinea pig is a well-established animal model for studying asthma and the effects of bronchodilators due to the similarities in its airway physiology to humans.

Objective: To evaluate the in vivo bronchodilatory effect of Mapenterol hydrochloride against induced bronchoconstriction in guinea pigs.

Methodology:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and a jugular vein is cannulated for drug administration.

-

Induction of Bronchoconstriction: A bronchoconstricting agent, such as histamine (B1213489) or methacholine, is administered intravenously to induce a stable increase in airway resistance.

-

Measurement of Bronchodilation:

-

Pulmonary resistance and dynamic compliance are continuously monitored using a whole-body plethysmograph.

-

Once a stable bronchoconstriction is achieved, Mapenterol hydrochloride is administered intravenously or via inhalation at various doses.

-

The changes in pulmonary resistance and dynamic compliance are recorded over time to assess the magnitude and duration of the bronchodilatory effect.

-

-

Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of Mapenterol hydrochloride. A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Clinical Trial Protocol: Assessment in Asthma Patients

Clinical trials in human subjects are essential to establish the safety and efficacy of a new bronchodilator.

Objective: To evaluate the bronchodilatory efficacy, safety, and dose-response of inhaled Mapenterol hydrochloride in patients with mild to moderate asthma.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.

-

Patient Population: Adult patients with a clinical diagnosis of stable, mild to moderate asthma are recruited.

-

Study Procedures:

-

On separate study days, patients inhale single doses of Mapenterol hydrochloride at varying concentrations or a placebo.

-

Spirometry is performed at baseline and at specified time points post-inhalation (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes). The primary endpoint is the change in Forced Expiratory Volume in one second (FEV1).

-

Other pulmonary function parameters, such as Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF), are also measured.

-

Safety is monitored through the recording of adverse events, vital signs, and electrocardiograms (ECGs).

-

-

Data Analysis: The change in FEV1 from baseline is calculated for each dose and time point. The area under the FEV1-time curve (AUC) can be used to assess the overall bronchodilatory effect. Dose-response relationships are analyzed to identify the optimal therapeutic dose.

Data Presentation

Quantitative data from these studies are crucial for comparing the efficacy of Mapenterol hydrochloride to existing therapies. The following tables present representative data for well-established β2-agonists.

Table 1: Representative In Vitro Adenylyl Cyclase Activation Data

| Compound | Cell Type | EC50 (nM) |

| Isoproterenol | HEK-293 | 5.6 |

| Salbutamol | Airway Smooth Muscle Cells | ~10-50 |

| Formoterol | Airway Smooth Muscle Cells | ~1-10 |

Note: EC50 values can vary depending on the specific cell line and assay conditions.

Table 2: Representative In Vivo Bronchodilator Effect in Guinea Pigs

| Compound | Route of Administration | Dose Range | Maximal Inhibition of Bronchoconstriction (%) |

| Salbutamol | Intravenous | 1-10 µg/kg | ~80-90% |

| Salbutamol | Inhalation | 10-100 µg/ml | ~70-85% |

Note: The level of inhibition is dependent on the bronchoconstricting agent used and its concentration.

Table 3: Representative Clinical Trial Data in Asthma Patients (Change in FEV1)

| Compound | Dose (µg) | Time Point | Mean Change in FEV1 (L) from Baseline | Percent Improvement in FEV1 (%) |

| Salbutamol | 100 | 30 min | 0.25 - 0.40 | 15 - 25% |

| Salbutamol | 200 | 30 min | 0.35 - 0.50 | 20 - 30% |

| Formoterol | 12 | 30 min | 0.30 - 0.45 | 18 - 28% |

| Formoterol | 24 | 30 min | 0.40 - 0.55 | 25 - 35% |

Note: FEV1 changes can vary significantly based on patient population, disease severity, and baseline lung function.[2]

Visualization of Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding.

In Vitro Adenylyl Cyclase Assay Workflow

Caption: Workflow for the in vitro adenylyl cyclase activation assay.

In Vivo Guinea Pig Bronchodilation Study Workflow

Caption: Workflow for the in vivo assessment of bronchodilator effects.

Clinical Trial Workflow for FEV1 Measurement

References

The Role of Mapenterol Hydrochloride in G-Protein-Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Mapenterol Hydrochloride and GPCR Signaling

G-protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[3] They mediate a plethora of physiological responses by transducing extracellular signals into intracellular second messenger cascades. The β2-adrenergic receptor, the putative target of Mapenterol hydrochloride, is predominantly coupled to the stimulatory G-protein (Gs).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that activates Protein Kinase A (PKA) and mediates various cellular responses, including smooth muscle relaxation.[5]

A study on isolated, blood-perfused dog atrium indicated that Mapenterol (referred to as Mabuterol in the study) exhibits weak positive chronotropic and inotropic effects through the activation of β2-adrenoceptors.[6] However, at higher concentrations, it was observed to non-selectively block both β1- and β2-adrenoceptors, suggesting a complex pharmacological profile that may include partial agonism or antagonism at higher concentrations.[6]

Gs-Protein-Coupled Receptor Signaling Pathway

The canonical signaling pathway initiated by a β2-adrenoceptor agonist like Mapenterol hydrochloride is depicted below.

Quantitative Pharmacological Characterization

To understand the interaction of Mapenterol hydrochloride with the β2-adrenoceptor, two primary types of in vitro assays are essential: radioligand binding assays to determine its binding affinity and functional assays to measure its efficacy and potency in eliciting a cellular response.

Data Presentation

The following tables present a hypothetical summary of quantitative data for Mapenterol hydrochloride, as would be determined by the experimental protocols described below.

Table 1: Hypothetical Binding Affinity of Mapenterol Hydrochloride for Adrenergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| Human β2-Adrenoceptor | [³H]-CGP 12177 | 15.2 |

| Human β1-Adrenoceptor | [³H]-CGP 12177 | 350.8 |

| Human α1-Adrenoceptor | [³H]-Prazosin | > 10,000 |

Note: Ki is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Hypothetical Functional Potency and Efficacy of Mapenterol Hydrochloride

| Assay Type | Cell Line | Parameter | Value |

| cAMP Accumulation | CHO-K1 cells expressing human β2-AR | EC50 (nM) | 25.6 |

| Emax (%) | 85 (relative to Isoproterenol) | ||

| β-Arrestin Recruitment | U2OS cells with β-arrestin complementation | EC50 (nM) | 150.3 |

| Emax (%) | 60 (relative to Isoproterenol) |

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of Mapenterol hydrochloride for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add in order:

-

Assay buffer (50mM Tris, 5mM MgCl2, pH 7.4).

-

A fixed concentration of radioligand (e.g., [³H]-CGP 12177, at a concentration close to its Kd).

-

Increasing concentrations of unlabeled Mapenterol hydrochloride.

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

For determination of non-specific binding, a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM propranolol) is used instead of Mapenterol.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding for each concentration of Mapenterol.

-

Plot specific binding as a function of the log concentration of Mapenterol to generate a competition curve.

-

Determine the IC50 value (the concentration of Mapenterol that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

cAMP Accumulation Assay

This functional assay measures the ability of Mapenterol hydrochloride to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

Detailed Methodology:

-

Cell Preparation:

-

Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1) in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

-

Compound Treatment:

-

Prepare serial dilutions of Mapenterol hydrochloride in assay buffer.

-

Aspirate the culture medium from the cells and add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in buffer to prevent the degradation of cAMP.

-

Add the different concentrations of Mapenterol hydrochloride to the wells. Include a positive control (e.g., a saturating concentration of a full agonist like Isoproterenol) and a vehicle control.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Quantify the amount of cAMP in each well. Common methods include:

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from each well to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of Mapenterol hydrochloride to create a dose-response curve.

-

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response equation using non-linear regression.

-

β-Arrestin Recruitment Assay

This assay investigates the potential for biased agonism by measuring the recruitment of β-arrestin to the activated β2-adrenoceptor. This is a key event in receptor desensitization and can also initiate G-protein-independent signaling.

Detailed Methodology:

-

Cell Line and Preparation:

-

Utilize a commercially available cell line (e.g., PathHunter from DiscoveRx) that is engineered to express the β2-adrenoceptor fused to a small protein fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary fragment of β-galactosidase (Enzyme Acceptor).[10]

-

Plate these cells in a 96-well assay plate and culture them according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Prepare serial dilutions of Mapenterol hydrochloride in an appropriate assay buffer.

-

Add the diluted compounds to the cells. Include a positive control (e.g., Isoproterenol) and a vehicle control.

-

Incubate the plate at 37°C for a period that allows for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

-

Detection:

-

Following incubation, add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

Measure the light output using a luminometer.

-

-

Data Analysis:

-

Plot the luminescent signal as a function of the log concentration of Mapenterol hydrochloride.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

The relative potency and efficacy for Gs activation (from the cAMP assay) versus β-arrestin recruitment can be compared to assess for functional selectivity or "biased agonism".

-

Conclusion

Mapenterol hydrochloride is a β2-adrenoceptor agonist, and its interaction with this GPCR is presumed to initiate a cascade of intracellular events, primarily through the Gs-cAMP signaling pathway. While specific pharmacological data for this compound remains elusive in the public domain, this technical guide provides the established methodologies for its comprehensive characterization. The detailed protocols for radioligand binding, cAMP accumulation, and β-arrestin recruitment assays form the foundation for determining its binding affinity, functional potency, and potential for biased signaling. The application of these techniques is crucial for understanding the full pharmacological profile of Mapenterol hydrochloride and for the development of novel GPCR-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Mapenterol Hydrochloride's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mapenterol hydrochloride is recognized as a selective β2-adrenergic receptor (β2-AR) agonist.[1][2][3] While it is utilized as a reference standard in analytical contexts, detailed in vitro characterization of its binding affinity and pharmacological profile is not extensively documented in publicly available literature.[2] This technical guide provides a comprehensive overview of the established methodologies for characterizing the binding affinity of β2-AR agonists like Mapenterol hydrochloride. It outlines the theoretical framework, experimental protocols for key in vitro assays, and data analysis approaches essential for determining crucial parameters such as the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory or effective concentrations (IC50/EC50).

Introduction to Mapenterol Hydrochloride and β2-Adrenergic Receptor Agonism

Mapenterol is classified as a β2-adrenergic receptor agonist, belonging to the phenylethanolamine class of compounds.[4] β2-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways, uterus, and vasculature, as well as in the liver and skeletal muscle. Agonism at the β2-AR is a cornerstone of therapy for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to the subsequent bronchodilation.

The primary mechanism of action for a β2-AR agonist like Mapenterol hydrochloride involves binding to the receptor, inducing a conformational change that facilitates the coupling and activation of the stimulatory G-protein, Gs. This activation cascade leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.

Quantitative Analysis of Binding Affinity

Table 1: Key Parameters in Binding Affinity Studies

| Parameter | Description | Typical Assay |

| Kd | Dissociation Constant | Saturation Radioligand Binding Assay |

| Ki | Inhibition Constant | Competition Radioligand Binding Assay |

| IC50 | Half-maximal Inhibitory Concentration | Competition Radioligand Binding Assay |

| EC50 | Half-maximal Effective Concentration | Functional Assays (e.g., cAMP accumulation) |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the interaction of a ligand with its receptor. They are typically performed using cell membrane preparations expressing the target receptor.

This assay measures the affinity of an unlabeled ligand (e.g., Mapenterol hydrochloride) by its ability to compete with a radiolabeled ligand for binding to the β2-AR.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of a suitable β2-AR radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Increasing concentrations of the unlabeled test compound (Mapenterol hydrochloride).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by the ligand binding to the receptor. For a β2-AR agonist, the most common functional assay is the measurement of cAMP accumulation.

This assay quantifies the increase in intracellular cAMP levels following receptor activation.

Protocol:

-

Cell Culture: Plate cells expressing the β2-AR (e.g., HEK293 or A549) in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add increasing concentrations of the agonist (Mapenterol hydrochloride).

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Signaling Pathway of β2-Adrenergic Receptor Activation

The binding of an agonist like Mapenterol hydrochloride to the β2-AR initiates a well-defined signaling cascade.

Conclusion

The in vitro characterization of a β2-adrenergic receptor agonist such as Mapenterol hydrochloride is fundamental to understanding its therapeutic potential. While specific binding affinity data for Mapenterol hydrochloride is not widely published, the methodologies described in this guide, including radioligand binding assays and functional cAMP assays, provide a robust framework for its comprehensive pharmacological evaluation. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the precise determination of key parameters that define the potency and efficacy of novel β2-AR agonists.

References

The Enigmatic Profile of Mapenterol Hydrochloride: A β2-Adrenoceptor Agonist Shrouded in Obscurity

Despite its classification as a selective β2-adrenoceptor agonist and its structural similarity to the well-known compound Clenbuterol, Mapenterol hydrochloride remains a molecule with a sparsely documented history and a notable absence of comprehensive preclinical and clinical data in publicly accessible scientific literature. This technical overview pieces together the available information on Mapenterol hydrochloride, focusing on its chemical identity, presumed mechanism of action based on its drug class, and the general experimental protocols that would be employed in its development. A significant portion of this guide is, by necessity, based on established principles for β2-adrenergic agonists due to the lack of specific data for Mapenterol hydrochloride itself.

Introduction

Mapenterol hydrochloride is identified chemically as 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride[1]. As a β2-adrenoceptor agonist, it belongs to a class of drugs that are pivotal in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD)[2][3]. These agents function by stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways, leading to muscle relaxation and subsequent bronchodilation[2][4].

Chemical and Physical Properties

A summary of the known chemical and physical properties of Mapenterol hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 54238-51-6 | [1] |

| Molecular Formula | C₁₄H₂₀ClF₃N₂O·HCl | [1] |

| Molecular Weight | 361.23 g/mol | [1] |

| Alternate Names | 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride | [1] |

| Purity | ≥99% (as a research chemical) | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in water | [5] |

Presumed Mechanism of Action: The β2-Adrenergic Signaling Pathway

As a β2-adrenoceptor agonist, Mapenterol hydrochloride is presumed to exert its therapeutic effects through the canonical G-protein coupled receptor (GPCR) signaling pathway. The binding of an agonist like Mapenterol to the β2-adrenergic receptor is expected to initiate a cascade of intracellular events, as depicted in the following diagram.

References

Unveiling the Potential of Mapenterol Hydrochloride: A Technical Guide for Asthma and COPD Research

Disclaimer: Publicly available scientific literature and preclinical or clinical data specifically investigating Mapenterol hydrochloride are scarce. This guide, therefore, leverages the well-established pharmacology of β2-adrenoceptor agonists to outline the potential applications and research methodologies for Mapenterol hydrochloride in the fields of asthma and Chronic Obstructive Pulmonary Disease (COPD). The data and protocols presented are representative of the drug class and should be considered as a framework for the investigation of this specific molecule.

Introduction to Mapenterol Hydrochloride

Mapenterol hydrochloride is classified as a β2-adrenoceptor agonist.[1][2] Drugs in this class are a cornerstone in the management of obstructive airway diseases like asthma and COPD.[3][4][5] Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation and relief from symptoms such as wheezing, shortness of breath, and coughing.[3][4][5] The exploration of new β2-adrenoceptor agonists like Mapenterol hydrochloride is driven by the search for compounds with improved efficacy, duration of action, and safety profiles.

This technical guide provides a comprehensive overview of the potential research applications of Mapenterol hydrochloride, detailing its likely mechanism of action, methodologies for its preclinical and clinical evaluation, and a framework for understanding its therapeutic potential in asthma and COPD.

Mechanism of Action and Signaling Pathway

As a β2-adrenoceptor agonist, Mapenterol hydrochloride is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[6][7] This interaction initiates an intracellular signaling cascade that leads to smooth muscle relaxation.[4][8]

The binding of Mapenterol hydrochloride to the β2-adrenoceptor is anticipated to trigger the following sequence of events:

-

G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).[2][9]

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.[2][9]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][9][10]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[9][11]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately leads to the relaxation of the airway smooth muscle and bronchodilation.[4][12][13]

Figure 1: Proposed signaling pathway of Mapenterol hydrochloride.

Quantitative Data for Representative β2-Adrenoceptor Agonists

To contextualize the potential properties of Mapenterol hydrochloride, the following tables summarize key quantitative data for well-characterized β2-adrenoceptor agonists used in asthma and COPD therapy.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Bronchodilation |

| Albuterol (Salbutamol) | 100 - 300 | 5 - 15 |

| Formoterol | 1 - 5 | 0.1 - 1 |

| Salmeterol | 3 - 10 | 0.5 - 5 |

| Mapenterol HCl | To be determined | To be determined |

Note: Ki and EC50 values are approximate and can vary depending on the specific assay conditions and tissue type.

Table 2: Clinical Efficacy in Asthma and COPD

| Compound | Typical Inhaled Dose | Onset of Action | Duration of Action | Mean Change in FEV1 from Baseline |

| Albuterol (Salbutamol) | 100 - 200 µg | 5 - 15 minutes | 4 - 6 hours | 15 - 20% |

| Formoterol | 12 - 24 µg | 5 - 15 minutes | ≥ 12 hours | 15 - 25%[14][15] |

| Salmeterol | 50 µg | 20 - 30 minutes | ≥ 12 hours | 15 - 25%[16] |

| Mapenterol HCl | To be determined | To be determined | To be determined | To be determined |

FEV1: Forced Expiratory Volume in 1 second. The change in FEV1 is a key indicator of bronchodilator efficacy in clinical trials.

Experimental Protocols

The following protocols are standard methods used to characterize novel β2-adrenoceptor agonists and can be adapted for the investigation of Mapenterol hydrochloride.

In Vitro Protocols

4.1.1. Radioligand Binding Assay for β2-Adrenoceptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the β2-adrenoceptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human β2-adrenoceptor.

-

Radiolabeled ligand (e.g., [3H]-CGP12177).

-

Non-labeled competitor (e.g., propranolol (B1214883) for non-specific binding).

-

Mapenterol hydrochloride at various concentrations.

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

-

-

Method:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of Mapenterol hydrochloride.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competitor).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the IC50 value (concentration of Mapenterol hydrochloride that inhibits 50% of specific binding) and convert it to a Ki value.[17]

-

4.1.2. Airway Smooth Muscle Relaxation Assay

This assay measures the functional potency (EC50) of a compound in relaxing pre-contracted airway smooth muscle.

-

Materials:

-

Isolated tracheal or bronchial tissue rings from an appropriate animal model (e.g., guinea pig, human).

-

Organ bath system with physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.

-

Contractile agent (e.g., methacholine, histamine).

-

Mapenterol hydrochloride at various concentrations.

-

Force transducer and data acquisition system.

-

-

Method:

-

Mount the tissue rings in the organ baths under optimal tension.

-

Induce a stable contraction with a contractile agent.

-

Add increasing concentrations of Mapenterol hydrochloride cumulatively to the bath.

-

Record the relaxation response at each concentration.

-

Construct a concentration-response curve and determine the EC50 value.

-

In Vivo Protocols

4.2.1. Murine Model of Allergic Asthma (Ovalbumin-Induced)

This model is used to evaluate the anti-asthmatic effects of a test compound in a living organism.[1][18][19][20][21]

-

Animals: BALB/c mice are commonly used.

-

Method:

-

Sensitization: Sensitize the mice by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.[20]

-

Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30).[20]

-

Treatment: Administer Mapenterol hydrochloride (e.g., via inhalation or intraperitoneal injection) before the final OVA challenge.

-

Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine), inflammation in bronchoalveolar lavage (BAL) fluid (cell counts, cytokine levels), and lung histology.

-

4.2.2. Murine Model of COPD (Lipopolysaccharide-Induced)

This model mimics key features of COPD, such as airway inflammation and emphysema.[22][23][24][25][26]

-

Animals: C57BL/6 mice are often used.

-

Method:

-

Induction: Induce COPD-like features by repeated intranasal or intratracheal administration of lipopolysaccharide (LPS).[22][23] Some protocols may also include exposure to cigarette smoke.[25][26]

-

Treatment: Administer Mapenterol hydrochloride during the induction phase.

-

Assessment: After the induction period, evaluate lung function (e.g., compliance and resistance), inflammatory cell infiltration in BAL fluid, cytokine levels, and histopathological changes in the lungs (e.g., alveolar destruction).[22][23]

-

Visualizing Experimental Workflows and Logical Relationships

Figure 2: Experimental workflow for evaluating Mapenterol hydrochloride.

Figure 3: Logical relationships of Mapenterol hydrochloride's potential effects.

Future Directions and Conclusion

The therapeutic landscape for asthma and COPD is continually evolving, with a focus on developing more effective and safer treatments.[9] For a novel β2-adrenoceptor agonist like Mapenterol hydrochloride, future research should aim to: